molecular formula C10H15N3 B11817092 5-(Piperidin-2-yl)pyridin-2-amine

5-(Piperidin-2-yl)pyridin-2-amine

Cat. No.: B11817092
M. Wt: 177.25 g/mol
InChI Key: OHVVRGHVPGLLTQ-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)pyridin-2-amine is a bicyclic compound featuring a pyridine ring substituted with an amine group at position 2 and a piperidine ring at position 3. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H2,11,13)

InChI Key

OHVVRGHVPGLLTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can yield the desired piperidine derivatives . Another method involves the photochemical cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to piperidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using metal catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective and scalable methods for the synthesis of substituted piperidines is an ongoing area of research in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation using metal catalysts such as palladium on carbon.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully reduced piperidine derivatives, and various substituted piperidine and pyridine compounds .

Scientific Research Applications

5-(Piperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs of 5-(Piperidin-2-yl)pyridin-2-amine, highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Structural Variation vs. Target Compound Molecular Weight Key Properties/Activity Reference
5-(Piperidin-3-yl)pyridin-2-amine Piperidine at position 3 (vs. 2) 191.28 N/A (structural isomer)
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine Methyl group at pyridine position 6 191.27 Intermediate in drug synthesis
5-[(Piperidin-3-yl)methyl]pyridin-2-amine Piperidine linked via methylene bridge 191.28 Potential CNS-targeting scaffold
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Ethylpiperazine substituent on methylene bridge 235.34 Enhanced solubility; kinase inhibitor intermediate
5-[7-Chloro-3-(3,5-dimethylphenyl)-4-[2-[(2R)-piperidin-2-yl]ethoxy]quinolin-6-yl]pyridin-2-amine Complex quinoline-piperidine-pyridine hybrid N/A Somatostatin Receptor 2 inhibitor (IC50: 34.0 µM; Ki: 0.6 nM)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy-substituted pyridine at position 3 201.23 Improved electronic profile for binding

Key Observations :

  • Substituent Effects : Adding methyl (e.g., 6-methyl derivative) or methoxy groups enhances lipophilicity or electronic properties, influencing bioavailability and target engagement .
  • Hybrid Structures: Incorporating quinoline or ethylpiperazine moieties (e.g., and compounds) broadens activity spectra, such as receptor inhibition or kinase modulation .
Anticancer Activity
  • Oxadiazole Analogs: Derivatives like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) exhibit selective anticancer activity against HOP-92 non-small cell lung cancer cells at 10 µM .
  • Quinoline Hybrids: The compound in shows potent Somatostatin Receptor 2 inhibition (Ki: 0.6 nM), suggesting utility in neuroendocrine tumors .
Kinase Inhibition
  • Crizotinib Analogs: Piperidine-containing pyridin-2-amine derivatives, such as crizotinib, are FDA-approved kinase inhibitors targeting ALK and ROS1 in non-small cell lung cancer .

Biological Activity

5-(Piperidin-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article explores its biological activity, synthesizes relevant findings from various studies, and presents data in tabular form.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyridine structure, contributing to its unique pharmacological profile. The molecular formula is C11H14N2C_{11}H_{14}N_2, with a molecular weight of approximately 178.24 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

1. Anticancer Properties:
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including HeLa, A549, and MDA-MB-231. The antiproliferative effects are often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%:

Compound NameCell LineIC50 Value (µM)Notable Activity
This compoundHeLa0.058Anticancer
4-Methyl-5-(piperidin-2-yl)pyridin-2-amineA5490.035Anticancer
N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amineMDA-MB-2310.021Anticancer

The presence of functional groups such as -OH has been linked to enhanced antiproliferative activity, suggesting that modifications to the compound can improve efficacy against specific cancer types .

2. Neuroprotective Effects:
Certain derivatives of piperidine-containing compounds have been investigated for their neuroprotective properties. For example, N,N-Dimethyl derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotransmitter systems.

Case Studies

Case Study 1: Antiproliferative Activity Assessment
A study evaluated the antiproliferative effects of various pyridine derivatives on cancer cell lines. The results indicated that modifications in the piperidine moiety significantly influenced the biological activity. The study concluded that compounds with dual -OH substitutions exhibited lower IC50 values across multiple cell lines, emphasizing the importance of structural optimization in drug design .

Case Study 2: Mechanistic Insights into Neuroprotection
Another investigation focused on the neuroprotective mechanisms of N,N-Dimethyl derivatives against neurotoxicity induced by glutamate. The findings revealed that these compounds could mitigate excitotoxicity by inhibiting calcium influx and reducing oxidative stress markers in neuronal cultures.

Pharmacological Implications

The biological activity of this compound suggests its potential as a versatile scaffold for drug development targeting various diseases, particularly cancers and neurodegenerative disorders. Its ability to interact with multiple biological targets highlights its therapeutic promise.

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